Geminal 2,2-Dimethyl Substitution: Scaffold-Specific BRD4 Inhibitory Activity vs. Non-Geminal Benzoxazinone Analogs
Within the 2H-benzo[b][1,4]oxazin-3(4H)-one chemotype, the 2,2-dimethyl motif is a pharmacophoric requirement for BRD4 bromodomain engagement: compounds bearing this geminal dimethyl group potently inhibit BRD4(1) with nanomolar IC₅₀ values, whereas replacement with a pyrido[3,2-b] ring nitrogen (compound 31) results in a 14-fold potency loss (IC₅₀ = 40.1 μM vs. 2.73 μM for the corresponding 2,2-dimethyl-benzo analog 22) [1]. The target compound incorporates this critical 2,2-dimethyl group, structurally aligning it with the active BRD4-inhibitory chemotype rather than the attenuated pyrido or non-geminal analogs [1].
| Evidence Dimension | BRD4(1) AlphaScreen IC₅₀ |
|---|---|
| Target Compound Data | Not directly assayed; contains the 2,2-dimethyl-benzo[b][1,4]oxazin-3(4H)-one core present in BRD4-active series [1]. |
| Comparator Or Baseline | Compound 22 (2,4-difluorophenyl-substituted 2,2-dimethyl-benzo analog): IC₅₀ = 2.73 μM. Compound 31 (corresponding pyrido[3,2-b] analog lacking 2,2-dimethyl-benzo core): IC₅₀ = 40.1 μM [1]. |
| Quantified Difference | 14-fold potency advantage for the 2,2-dimethyl-benzo core over the pyrido replacement (2.73 vs. 40.1 μM) [1]. |
| Conditions | AlphaScreen assay against BRD4(1) bromodomain; thermal shift assay (TSA) confirmation [1]. |
Why This Matters
Procuring the target compound preserves the 2,2-dimethyl-benzo pharmacophore essential for BRD4 inhibitory potency; substitution with non-geminal dimethyl or heteroaryl core analogs risks complete loss of target engagement.
- [1] Xiang, Q., et al. (2018). Y08060: A Selective BET Inhibitor for Treatment of Prostate Cancer. ACS Medicinal Chemistry Letters, 9(3), 262–267. View Source
